LY 345899

描述

LY 345899 是一种叶酸类似物,也是亚甲基四氢叶酸脱氢酶 (MTHFD1 和 MTHFD2) 的强效抑制剂。 它在科学研究中显示出巨大的潜力,特别是在癌症治疗和代谢研究领域 .

准备方法

LY 345899 的合成涉及多个步骤,从核心结构的制备开始,然后进行官能团修饰。具体的合成路线和反应条件是专有的,没有广泛公布。 已知该化合物可获得高纯度 (≥95%),可溶于二甲基亚砜 (DMSO) 用于实验 .

化学反应分析

LY 345899 会经历各种化学反应,主要涉及其与叶酸循环中酶的相互作用。它作为亚甲基四氢叶酸脱氢酶的抑制剂,破坏了 NADPH 和氧化还原稳态。 这会导致在氧化应激下活性氧 (ROS) 的产生增加和细胞死亡 . 这些反应中常用的试剂包括福立提索林和 NADP+,主要产物是破坏的叶酸循环中间体 .

科学研究应用

Preclinical Studies

- Conditional Lethality Profiling : A study highlighted that LY 345899 exhibited significant growth defects in K562 cells (a human leukemia cell line) when tested under Human Plasma-Like Medium conditions. The compound was more effective in this environment compared to traditional RPMI media, indicating that nutrient availability influences its efficacy .

- Dual Mechanism of Action : Research indicated that this compound not only inhibits methylenetetrahydrofolate dehydrogenases but also affects other metabolic pathways related to nucleotide synthesis. This dual action could enhance its therapeutic potential against cancers with altered folate metabolism .

- Cell Line Sensitivity : In high-throughput screening assays, this compound was identified as a potent candidate among various anticancer compounds, demonstrating effectiveness against multiple cancer types by exploiting their unique metabolic profiles .

Cancer Types Targeted

- Bladder Cancer : Increased expression of methylenetetrahydrofolate dehydrogenases has been correlated with poor prognosis in bladder cancer patients. Inhibition of these enzymes using this compound may provide a novel therapeutic strategy to improve outcomes .

- Colorectal Cancer : Preliminary findings suggest that targeting folate metabolism could inhibit colorectal cancer cell growth. This compound's role as an inhibitor could be pivotal in developing treatment regimens for this malignancy .

- Leukemias : The compound's ability to induce conditional lethality in leukemia cell lines emphasizes its potential as a treatment option for hematological cancers where folate metabolism is dysregulated .

Data Tables

作用机制

LY 345899 通过抑制亚甲基四氢叶酸脱氢酶 (MTHFD1 和 MTHFD2) 发挥作用。这种抑制破坏了叶酸循环,导致 NADPH-to-NADP+ 比率降低和 ROS 产生增加。 该化合物靶向叶酸循环,叶酸循环对于 DNA 合成和修复至关重要,使其在癌症治疗中有效 .

相似化合物的比较

LY 345899 在双重抑制 MTHFD1 和 MTHFD2 方面是独一无二的,其 IC50 值分别为 96 nM 和 663 nM . 类似的化合物包括甲氨蝶呤,它靶向二氢叶酸还原酶,以及培美曲塞,它抑制多种叶酸依赖性酶。 This compound 对 MTHFD1 和 MTHFD2 的特异性抑制使其独树一帜,提供了独特的作用机制和潜在的治疗益处 .

生物活性

LY 345899 is a compound recognized for its role as an inhibitor of the mitochondrial enzyme methylenetetrahydrofolate dehydrogenase 2 (MTHFD2). This enzyme is crucial in folate metabolism and has been implicated in various biological processes, particularly in cancer. The following sections detail the biological activity of this compound, including its mechanisms of action, effects on cellular metabolism, and implications for cancer therapy.

This compound functions primarily by inhibiting MTHFD2, which is essential for the conversion of methylenetetrahydrofolate to methyltetrahydrofolate. This inhibition disrupts the folate cycle, leading to altered cellular metabolism. The compound's effects can be summarized as follows:

- Inhibition of Folate Metabolism : By targeting MTHFD2, this compound reduces the availability of folate-derived metabolites necessary for nucleotide synthesis and cellular proliferation .

- Induction of Redox Imbalance : The inhibition leads to a decrease in NADPH production, which is critical for maintaining redox homeostasis. This imbalance can induce oxidative stress in cancer cells, promoting cell death .

- Conditional Lethality : Research has shown that this compound exhibits conditional lethality in specific cancer cell lines, particularly those with high dependency on folate metabolism. This property makes it a potential candidate for targeted cancer therapies .

Case Studies

- Colorectal Cancer : In studies involving colorectal cancer (CRC) cell lines, this compound demonstrated significant anti-proliferative effects. The compound was shown to inhibit cell growth and induce apoptosis through mechanisms linked to redox imbalance and metabolic disruption .

- Breast Cancer : Another study highlighted the efficacy of this compound in breast cancer models. The compound's ability to inhibit MTHFD2 led to reduced tumor growth in xenograft models, suggesting its potential as a therapeutic agent against hormone-responsive tumors .

- Mechanistic Insights : A detailed analysis revealed that treatment with this compound resulted in altered expression levels of key metabolic enzymes and increased levels of reactive oxygen species (ROS) within tumor cells. This change was correlated with enhanced sensitivity to chemotherapeutic agents, indicating a synergistic effect when combined with traditional therapies .

Table 1: Summary of Biological Effects of this compound

Research Findings

Recent studies have expanded our understanding of this compound's role in cancer biology:

- Metabolic Reprogramming : Cancer cells often undergo metabolic reprogramming to support rapid growth. Inhibition of MTHFD2 by this compound disrupts this reprogramming by limiting the availability of key metabolites required for nucleic acid synthesis .

- Potential for Combination Therapy : Research indicates that combining this compound with other agents may enhance its efficacy, particularly in tumors that exhibit high metabolic plasticity .

属性

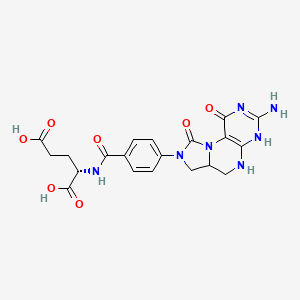

IUPAC Name |

(2S)-2-[[4-(3-amino-1,9-dioxo-5,6,6a,7-tetrahydro-2H-imidazo[1,5-f]pteridin-8-yl)benzoyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21N7O7/c21-19-24-15-14(17(31)25-19)27-11(7-22-15)8-26(20(27)34)10-3-1-9(2-4-10)16(30)23-12(18(32)33)5-6-13(28)29/h1-4,11-12H,5-8H2,(H,23,30)(H,28,29)(H,32,33)(H4,21,22,24,25,31)/t11?,12-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JSNFRYBHBVDHSG-KIYNQFGBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)NC(CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C2CN(C(=O)N2C3=C(N1)N=C(NC3=O)N)C4=CC=C(C=C4)C(=O)N[C@@H](CCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21N7O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

471.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。